An In-depth Technical Guide to the Chemical Properties of Perfluorohexylsulfonyl fluoride
An In-depth Technical Guide to the Chemical Properties of Perfluorohexylsulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Perfluorohexylsulfonyl fluoride (B91410) (PFHxSF) is a fully fluorinated organosulfur compound that has garnered significant attention due to its role as a precursor to perfluorohexanesulfonic acid (PFHxS), a persistent environmental pollutant. This technical guide provides a comprehensive overview of the chemical properties of PFHxSF, including its synthesis, reactivity, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who are working with or studying this and related per- and polyfluoroalkyl substances (PFAS). While extensive data on its environmental fate and analysis are available, this guide also highlights the current gaps in publicly available spectroscopic and detailed synthesis data.
Chemical and Physical Properties
Perfluorohexylsulfonyl fluoride is a colorless liquid at room temperature. Its highly fluorinated structure imparts properties such as high density and low miscibility with water. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆F₁₄O₂S | [1] |
| Molecular Weight | 402.11 g/mol | [1] |
| CAS Number | 423-50-7 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 112.6 - 115 °C at 760 mmHg | [1][2] |
| Density | 1.786 ± 0.06 g/cm³ | [1][2] |
| Solubility | Sparingly soluble in benzene, slightly soluble in methanol (B129727). Immiscible with water. | [2] |
| Vapor Pressure | Data not available | [1] |
| logP (Partition Coefficient) | Data not available | [1] |
| Flash Point | 21.9 °C | [1] |
| Stability | Stable under recommended storage conditions; moisture sensitive. | [1][2] |
Synthesis and Reactivity
Synthesis
The primary industrial method for the synthesis of perfluoroalkanesulfonyl fluorides, including PFHxSF, is the Simons electrochemical fluorination (ECF) process.[1][3] This method involves the electrolysis of a hydrocarbon precursor, in this case, hexanesulfonyl fluoride or a related compound, in anhydrous hydrogen fluoride. The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds.
A general representation of the electrochemical fluorination process is shown in the diagram below.
Reactivity
Perfluorohexylsulfonyl fluoride exhibits reactivity characteristic of sulfonyl fluorides, primarily acting as an electrophile at the sulfur atom.
PFHxSF is sensitive to moisture and undergoes slow hydrolysis to form perfluorohexanesulfonic acid (PFHxS). This reaction is significantly accelerated under basic conditions.[4] The hydrolysis pathway is a key consideration in its environmental fate and is depicted in the reaction scheme below.
As an electrophile, the sulfur atom of the sulfonyl fluoride group is susceptible to attack by nucleophiles. A common reaction is with amines to form the corresponding sulfonamides. This reactivity is often exploited in derivatization procedures for analytical purposes.[4]
Spectroscopic Data
A comprehensive search of publicly available scientific literature and databases did not yield detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, or detailed mass spectra) for Perfluorohexylsulfonyl fluoride. While analytical methods utilizing mass spectrometry for its detection have been published, they do not provide the full spectra and fragmentation patterns necessary for detailed structural elucidation.
For researchers requiring such data, it is recommended to acquire it experimentally on a purified sample. General spectral regions for related fluorinated compounds can be used as a preliminary guide:
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¹⁹F NMR: The chemical shifts of fluorine atoms in perfluoroalkyl chains typically appear in specific regions of the spectrum, with the terminal -CF₃ group and the -CF₂ groups adjacent to the sulfonyl fluoride group having distinct chemical shifts.
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¹³C NMR: The carbon signals will be split by coupling to the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets.
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IR Spectroscopy: The spectrum is expected to be dominated by strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region. The S=O stretching vibrations of the sulfonyl group would also be present.
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Mass Spectrometry: Fragmentation would likely involve cleavage of the C-S bond and fragmentation of the perfluoroalkyl chain.
Experimental Protocols
Synthesis of Perfluorohexylsulfonyl fluoride via Electrochemical Fluorination (General Procedure)
Disclaimer: This is a generalized procedure and requires optimization and adherence to strict safety protocols due to the use of hazardous materials such as anhydrous hydrogen fluoride.
Apparatus:
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A Simons electrochemical fluorination cell equipped with a nickel anode and a cathode (typically nickel or steel).
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A power supply capable of delivering a constant current.
-
A cooling system to maintain the desired reaction temperature.
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A system for handling and neutralizing anhydrous hydrogen fluoride.
Procedure:
-
The electrochemical cell is charged with anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source.
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The starting material, hexanesulfonyl fluoride (C₆H₁₃SO₂F), is dissolved in the anhydrous hydrogen fluoride to a concentration of approximately 2-5% by weight.
-
The solution is cooled to a temperature between 0 and 15 °C.
-
A constant current is applied across the electrodes with a voltage typically in the range of 4.5 to 8 V. The current density is maintained between 4-20 mA/cm².
-
The electrolysis is continued until the desired degree of fluorination is achieved. The progress of the reaction can be monitored by analyzing samples of the reaction mixture.
-
Upon completion, the product, Perfluorohexylsulfonyl fluoride, which is denser than and immiscible with hydrogen fluoride, can be separated by phase separation.
-
The crude product is then purified, typically by distillation.
Determination of Perfluorohexylsulfonyl fluoride in Soil by LC-MS/MS
The following protocol is adapted from the method described by Bao M, et al. (2023) for the analysis of PFHxSF in soil samples.[7]
Materials:
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Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Perfluorohexylsulfonyl fluoride standard
-
Isotopically labeled internal standard
Sample Preparation and Extraction:
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A 2.0 g sample of air-dried and homogenized soil is weighed into a 15 mL polypropylene (B1209903) centrifuge tube.
-
The internal standard is spiked into the soil sample.
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10 mL of methanol is added to the tube.
-
The sample is vortexed for 1 minute, followed by ultrasonication for 20 minutes.
-
The sample is then centrifuged at 4000 rpm for 10 minutes.
-
The supernatant is carefully transferred to a clean tube.
-
The extraction process (steps 3-6) is repeated two more times.
-
The combined extracts are concentrated to approximately 1 mL under a gentle stream of nitrogen.
-
The concentrated extract is then passed through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient is used to achieve separation, for example, starting at 30% B, increasing to 95% B, holding, and then returning to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for PFHxSF and its internal standard are monitored. Specific transitions should be optimized on the instrument being used.
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Biological Activity and Toxicology
There is limited information available on the direct biological activity or specific signaling pathways associated with Perfluorohexylsulfonyl fluoride itself. Its primary toxicological relevance stems from its role as a direct precursor to perfluorohexanesulfonic acid (PFHxS), a persistent and bioaccumulative compound. PFHxS has been shown to induce various toxic effects, including hepatotoxicity, developmental toxicity, and endocrine disruption. Recent studies on the degradation product, PFHxS, have implicated the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway in its mechanism of hepatotoxicity.[8]
The primary concern for human health and the environment related to PFHxSF is its potential to degrade to PFHxS, contributing to the overall body burden of persistent PFAS.
Conclusion
Perfluorohexylsulfonyl fluoride is a key chemical intermediate in the production of various perfluorinated compounds. Its chemical properties are dictated by its fully fluorinated alkyl chain and the reactive sulfonyl fluoride group. While methods for its synthesis and analysis are established, there remains a notable lack of publicly available, detailed spectroscopic data, which is crucial for fundamental research and characterization. This technical guide consolidates the current knowledge on the chemical properties of PFHxSF and provides detailed protocols for its analysis, aiming to support the scientific community in further research into this environmentally relevant compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Perflurohexane sulphonyl fluoride | 423-50-7 [chemicalbook.com]
- 3. Perfluorohexanesulfonic Acid | C6F13SO3H | CID 67734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 5. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides - Google Patents [patents.google.com]
- 6. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
